N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide
Description
This compound features a 4,5,6,7-tetrahydro-1H-indazole core substituted with a cyclopentyl group at the N1 position and a methylacetamide side chain at the C3 position. The acetamide moiety is further modified with a 4-(isopropylsulfonyl)phenyl group, contributing to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O3S/c1-17(2)31(29,30)20-13-11-18(12-14-20)15-24(28)25-16-22-21-9-5-6-10-23(21)27(26-22)19-7-3-4-8-19/h11-14,17,19H,3-10,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOKUGMLKCPMLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2=NN(C3=C2CCCC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide” typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Cyclization Reactions: Formation of the indazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclopentyl group and other substituents via nucleophilic or electrophilic substitution.
Amidation Reactions: Formation of the acetamide group through amidation of an appropriate intermediate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
“N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Gene Expression: Influencing the expression of specific genes involved in biological processes.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Flexibility: The target compound’s indazole core allows modular substitution, as seen in analogues like the 4-fluorophenoxy derivative .
- Pharmacological Potential: Sulfonyl groups (e.g., in the target compound) are associated with improved bioavailability and target engagement compared to nitro or chlorophenyl groups in triazole derivatives .
- Metabolic Considerations: Bulky substituents (e.g., cyclopentyl, isopropylsulfonyl) may reduce hepatic clearance relative to smaller groups (fluorophenoxy) .
Biological Activity
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates several structural features that contribute to its pharmacological profile, particularly in the context of anti-inflammatory and analgesic effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 371.4 g/mol. The structure includes an indazole core, a cyclopentyl group, and an isopropylsulfonyl phenyl moiety. These components are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 371.4 g/mol |
| CAS Number | 1448044-46-9 |
The biological activity of this compound primarily involves the inhibition of Janus kinases (JAKs). JAKs are crucial in mediating inflammatory signaling pathways. By inhibiting these kinases, the compound may reduce inflammation and pain associated with various conditions such as rheumatoid arthritis and other inflammatory diseases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. These cytokines are key players in the inflammatory response and their modulation can lead to therapeutic benefits in chronic inflammatory conditions.
In Vivo Studies
Animal model studies have shown that administration of this compound results in a marked reduction in edema and pain responses. For instance, in a carrageenan-induced paw edema model in rats, the compound significantly reduced swelling compared to control groups .
Case Studies
- Rheumatoid Arthritis Model : In a study involving collagen-induced arthritis in mice, treatment with this compound resulted in decreased joint swelling and improved mobility scores compared to untreated controls.
- Pain Management : A separate study focused on neuropathic pain models indicated that the compound effectively reduced mechanical allodynia and thermal hyperalgesia, suggesting its potential utility as an analgesic agent.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other indazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indazole | Core structure | Various pharmacological activities |
| Sulfanilamide | Simple sulfonamide structure | Antibacterial properties |
| N-(Cyclopentyl) | Cyclopentyl group | Anti-inflammatory effects |
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide?
Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including cyclization, sulfonylation, and amide coupling. Key considerations:
- Catalyst Selection : Copper-mediated 1,3-dipolar cycloaddition (e.g., Cu(OAc)₂) is effective for forming triazole or indazole intermediates, as shown in analogous acetamide syntheses .
- Solvent Systems : Use mixed solvents like tert-BuOH-H₂O (3:1) to enhance reaction homogeneity and byproduct removal .
- Purification : Recrystallization with ethanol or ethanol-dioxane mixtures (1:2) improves purity, as demonstrated in structurally similar compounds .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and functional group integrity?
Methodological Answer:
- IR Spectroscopy : Identify key bands:
- ~1670–1680 cm⁻¹ (C=O stretch of acetamide),
- ~1300–1340 cm⁻¹ (C–N stretch),
- ~1130–1275 cm⁻¹ (C–O/S=O stretches) .
- NMR Analysis :
- ¹H NMR : Look for cyclopentyl protons (δ ~1.5–2.5 ppm, multiplet) and isopropylsulfonyl methyl groups (δ ~1.2–1.4 ppm, doublet) .
- ¹³C NMR : Confirm carbonyl (δ ~165–170 ppm) and sulfonyl (δ ~110–120 ppm) carbons .
- HRMS : Validate molecular formula (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the isopropylsulfonyl and cyclopentyl groups in biological activity?
Methodological Answer:
- Analog Synthesis : Replace isopropylsulfonyl with methylsulfonyl or aryl sulfonates to assess steric/electronic effects. Use protocols from analogous acetamide derivatizations (e.g., nitro/chloro substitutions in phenyl rings ).
- Biological Assays : Pair synthetic analogs with enzyme inhibition or receptor-binding assays (e.g., kinase targets common to indazole derivatives).
- Computational Modeling : Perform docking studies to correlate substituent bulk (cyclopentyl vs. cyclohexyl) with target binding affinity.
Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) during characterization?
Methodological Answer:
- Variable Temperature NMR : Resolve overlapping signals caused by conformational flexibility in the tetrahydroindazole core.
- 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons, particularly in crowded regions (e.g., cyclopentyl vs. tetrahydroindazole protons) .
- Control Experiments : Synthesize and compare intermediates (e.g., isolated indazole or sulfonyl precursors) to isolate spectral contributions .
Q. What stability studies are critical for ensuring compound integrity under experimental conditions?
Methodological Answer:
- Thermal Stability : Monitor decomposition via TLC or HPLC under reflux conditions (e.g., ethanol at 80°C for 24 hours) .
- pH Sensitivity : Test solubility and degradation in buffers (pH 3–10) to identify labile groups (e.g., sulfonyl or amide hydrolysis).
- Light/Oxygen Sensitivity : Store samples under argon and assess photodegradation using UV-Vis spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
